(S)-Benzyl 2-amino-4-phenylbutanoate 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-benzenebutanoic Acid Benzyl Ester Tosylate Salt is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a benzyl ester, and a tosylate salt. These functional groups contribute to its reactivity and versatility in chemical synthesis and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-benzenebutanoic Acid Benzyl Ester Tosylate Salt typically involves multiple steps. One common method starts with the protection of the amino group, followed by esterification of the carboxylic acid group. The tosylate salt is then introduced through a substitution reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound at a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Amino-benzenebutanoic Acid Benzyl Ester Tosylate Salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tosylate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzene derivatives, while reduction of the ester group can produce benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Amino-benzenebutanoic Acid Benzyl Ester Tosylate Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2S)-2-Amino-benzenebutanoic Acid Benzyl Ester Tosylate Salt involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes, altering their activity. The benzyl ester moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. The tosylate group can facilitate the compound’s entry into cells by interacting with membrane proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzothiazole: Shares the amino group but differs in the heterocyclic structure.
Benzyl Alcohol: Similar ester group but lacks the amino and tosylate groups.
Para-Aminobenzoic Acid: Contains an amino group but differs in the carboxylic acid moiety.
Uniqueness
(2S)-2-Amino-benzenebutanoic Acid Benzyl Ester Tosylate Salt is unique due to its combination of functional groups, which confer distinct reactivity and versatility. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C24H27NO5S |
---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
benzyl (2S)-2-amino-4-phenylbutanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H19NO2.C7H8O3S/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,18H2;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 |
InChI-Schlüssel |
ZUUJKCXULBLVQX-NTISSMGPSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC[C@@H](C(=O)OCC2=CC=CC=C2)N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CCC(C(=O)OCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.